3'-Deoxy-N6,N6-dimethyladenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Deoxy-N6,N6-dimethyladenosine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .
Vorbereitungsmethoden
The synthesis of 3’-Deoxy-N6,N6-dimethyladenosine involves several steps, typically starting with the modification of adenosine. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
3’-Deoxy-N6,N6-dimethyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its biological activity.
Reduction: Reduction reactions can modify the compound’s structure, impacting its efficacy.
Wissenschaftliche Forschungsanwendungen
3’-Deoxy-N6,N6-dimethyladenosine has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their reactions.
Biology: Investigated for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its anticancer properties, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery
Wirkmechanismus
The mechanism of action of 3’-Deoxy-N6,N6-dimethyladenosine involves the inhibition of DNA synthesis and the induction of apoptosis. This compound targets specific molecular pathways, leading to the disruption of cellular processes essential for cancer cell survival. The primary molecular targets include enzymes involved in DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
3’-Deoxy-N6,N6-dimethyladenosine can be compared with other similar compounds, such as:
3’-Deoxy-3’-fluoro-N6,N6-dimethyladenosine: Another purine nucleoside analog with similar antitumor activity but with a fluorine substitution.
N6,N6-Dimethyladenosine: A modified ribonucleoside found in rRNA and tRNA, with distinct biological roles. The uniqueness of 3’-Deoxy-N6,N6-dimethyladenosine lies in its specific structural modifications, which confer its unique biological activity and therapeutic potential.
Eigenschaften
Molekularformel |
C12H17N5O3 |
---|---|
Molekulargewicht |
279.30 g/mol |
IUPAC-Name |
2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H17N5O3/c1-16(2)10-9-11(14-5-13-10)17(6-15-9)12-8(19)3-7(4-18)20-12/h5-8,12,18-19H,3-4H2,1-2H3 |
InChI-Schlüssel |
VDYVUSHAIIBDOB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(CC(O3)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.